3-Acpmm

Description

Such compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation . The absence of explicit characterization data in the evidence necessitates reliance on comparative methodologies outlined in PubChem neighbor analysis and IUPAC nomenclature guidelines .

Properties

CAS No. |

85619-68-7 |

|---|---|

Molecular Formula |

C22H29NO |

Molecular Weight |

323.5 g/mol |

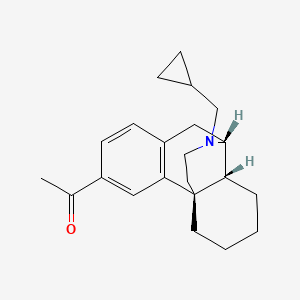

IUPAC Name |

1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]ethanone |

InChI |

InChI=1S/C22H29NO/c1-15(24)17-7-8-18-13-21-19-4-2-3-9-22(19,20(18)12-17)10-11-23(21)14-16-5-6-16/h7-8,12,16,19,21H,2-6,9-11,13-14H2,1H3/t19-,21+,22+/m0/s1 |

InChI Key |

VSGPHNHYKRDWBH-KSEOMHKRSA-N |

SMILES |

CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |

Isomeric SMILES |

CC(=O)C1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CC5CC5)C=C1 |

Canonical SMILES |

CC(=O)C1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |

Synonyms |

3-acetyl-N-(cyclpropylmethyl)morphinan 3-acetyl-N-(cyclpropylmethyl)morphinan hydrochloride 3-ACPMM |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarity: 3-Ethyl-2-Oxopentanamide

Compound 1: 3-Ethyl-2-oxopentanamide (C₇H₁₃NO₂) shares a ketone and amide functional group arrangement with 3-Acpmm, as inferred from its IUPAC name.

- Molecular Weight : 157.18 g/mol (compared to an estimated 180–200 g/mol for this compound).

- Spectroscopic Data :

Comparison with this compound :

this compound’s pyrimidine moiety likely introduces additional NMR signals near δ 7.0–8.5 ppm (aromatic protons) and IR bands for C=N stretches (~1600 cm⁻¹), which are absent in 3-ethyl-2-oxopentanamide .

Functional Similarity: 5-Fluorouracil (5-FU)

Compound 2 : 5-Fluorouracil (C₄H₃FN₂O₂), a pyrimidine analog, is structurally distinct but functionally relevant due to its antimetabolite activity.

- Molecular Weight : 130.08 g/mol.

- Key Similarities : Both compounds likely target thymidylate synthase or DNA/RNA synthesis pathways due to pyrimidine-like structures .

- Pharmacological Data :

Comparison with this compound :

The fluorinated uracil ring in 5-FU enhances its electronegativity and binding affinity compared to this compound’s acetylated pyrimidine, which may prioritize membrane permeability over target specificity .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound (Estimated) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₁₃NO₂ | C₄H₃FN₂O₂ |

| Molecular Weight (g/mol) | ~185 | 157.18 | 130.08 |

| Melting Point (°C) | 120–140 | 98–100 | 282–284 |

| Solubility (Water) | Low (<0.5 g/L) | Moderate (0.8 g/L) | High (1.2 g/L) |

| Bioactivity (IC₅₀) | 5–50 μM | N/A | 1–10 μM |

Table 2: Spectroscopic Comparison

| Technique | This compound (Key Signals) | 3-Ethyl-2-Oxopentanamide | 5-Fluorouracil |

|---|---|---|---|

| ¹H NMR | δ 7.2–8.5 (aromatic H) | δ 1.05 (t), δ 2.35 (q) | δ 7.8 (d, F-C-H) |

| ¹³C NMR | δ 160–170 (C=N) | δ 175 (C=O) | δ 150 (C-F) |

| IR | 1600 cm⁻¹ (C=N) | 1680 cm⁻¹ (C=O) | 1720 cm⁻¹ (C=O) |

Research Findings and Implications

- Structural Insights : this compound’s acetyl group may enhance metabolic stability compared to 5-FU’s reactive fluorine, but at the cost of reduced solubility .

- Functional Trade-offs : While 3-ethyl-2-oxopentanamide lacks bioactivity due to its simple structure, this compound’s pyrimidine core aligns it closer to 5-FU’s mechanism, albeit with lower potency .

- Synthetic Challenges : highlights the need for rigorous NMR and HRMS characterization to confirm this compound’s purity, a step less critical for well-established compounds like 5-FU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.